N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-32-24-11-6-12-25(19-24)33(30,31)27-23-10-5-9-22(18-23)26(29)28-15-13-21(14-16-28)17-20-7-3-2-4-8-20/h2-12,18-19,21,27H,13-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMIIYIHSDMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H26N2O3S
- Molecular Weight : 402.52 g/mol
The compound features a sulfonamide group, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
Research indicates that compounds similar to this compound may exert their biological effects through multiple pathways:
- Inhibition of Enzymes : Many sulfonamides inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Modulation of Neurotransmitter Systems : The piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Data
Several studies have documented the biological activity of similar compounds. Below is a summary table illustrating key findings:
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related piperidine derivatives in a model of neurodegeneration. The compound demonstrated significant reduction in neuronal cell death and improved behavioral outcomes in rodent models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. This compound exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting its potential as an antibiotic agent.
Research Findings
Recent research has further elucidated the compound's biological activity:
- Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with a half-life suitable for therapeutic use.
- Toxicology : Preliminary toxicological assessments show low acute toxicity, making it a candidate for further development.
- Structure-Activity Relationship (SAR) : Variations in the benzene and piperidine substituents have been correlated with enhanced biological activity, indicating that modifications could optimize efficacy.
Scientific Research Applications
Medicinal Chemistry
1.1. Inhibition of Enzymatic Activity
One of the primary applications of N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is its role as an inhibitor of specific enzymes, particularly in the context of neurological disorders. Research has demonstrated that compounds with similar structures exhibit high selectivity for monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a crucial role in pain modulation and neuroprotection .
Table 1: Inhibition Potency of Related Compounds
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| This compound | TBD | MAGL |
| JZL-184 | 2.5 | MAGL |
| ABX-1431 | 5.0 | MAGL |
1.2. Treatment of Neurological Disorders
The compound is being investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and neuropathic pain syndromes. Clinical trials have highlighted its efficacy in managing central neuropathic pain, particularly in patients suffering from conditions like neuromyelitis optica spectrum disorder .
Pharmacological Insights
2.1. Mechanism of Action
This compound operates through selective inhibition of MAGL, leading to increased levels of endocannabinoids, which are known to modulate pain and inflammation. This mechanism is particularly beneficial for patients with chronic pain conditions, providing a new avenue for treatment without the side effects typically associated with opioid analgesics .
Case Study: Efficacy in Pain Management
A recent study evaluated the compound's effectiveness in a cohort of patients with chronic pain stemming from multiple sclerosis. Results indicated a significant reduction in pain scores compared to baseline measurements, suggesting that the compound could serve as a viable alternative to traditional pain management therapies .
Future Directions and Research Opportunities
Ongoing research aims to further elucidate the potential applications of this compound in various therapeutic areas, including:
- Cancer Therapy : Investigating its role in modulating tumor microenvironments.
- Neurodegenerative Diseases : Exploring its neuroprotective properties against diseases like Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-{4-[(4-Benzyl-1-Piperazinyl)Carbonyl]Benzyl}-3-Methoxybenzenesulfonamide
- Molecular Formula : C₂₆H₂₉N₃O₄S
- Key Differences :
- Replaces the piperidine ring in the target compound with a piperazine ring.
- The benzyl group is attached to the piperazine nitrogen instead of piperidine.
- Altered steric effects due to the planar piperazine ring may influence binding affinity compared to the chair conformation of piperidine .
N-(3-Chlorophenyl)-3-Methoxybenzenesulfonamide
- Molecular Formula: C₁₃H₁₂ClNO₃S
- Key Differences :
- Simplifies the structure by replacing the benzylpiperidine-carbonyl-phenyl group with a 3-chlorophenyl substituent.
- Implications: Reduced molecular weight (297.76 g/mol vs. ~479.59 g/mol for the target compound) may improve solubility but decrease target specificity.
4-Amino-N-(4-Chlorophenyl)-3-Methoxybenzenesulfonamide
- Molecular Formula: Not explicitly stated, but inferred to include C₁₃H₁₂ClN₂O₃S.
- Key Differences: Features an amino group at the 4-position of the benzene ring and a 4-chlorophenyl group.
- Implications: The amino group could participate in hydrogen bonding or serve as a site for further functionalization.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Advantages |
|---|---|---|---|
| Target Compound | ~479.59 | Benzylpiperidine, carbonyl, sulfonamide | Enhanced lipophilicity for membrane penetration |
| N-{4-[(4-Benzyl-1-piperazinyl)carbonyl]… | 479.59 | Piperazine, benzyl, sulfonamide | Increased basicity for charged interactions |
| N-(3-Chlorophenyl)-3-methoxy… | 297.76 | Chlorophenyl, sulfonamide | Improved solubility, simpler synthesis |
Preparation Methods
Preparation of 4-Benzylpiperidine
4-Benzylpiperidine is typically synthesized via reductive amination or alkylation of piperidine. For instance, benzylation of piperidine using benzyl bromide in the presence of a base such as potassium carbonate yields 4-benzylpiperidine.
Carboxylation to 4-Benzylpiperidine-1-carboxylic Acid
The piperidine nitrogen is functionalized via reaction with phosgene or triphosgene to form the carbonyl chloride. Alternatively, carboxylation using chloroformate derivatives (e.g., benzyl chloroformate) under anhydrous conditions generates the 1-carboxylate intermediate.
Activation as Carbonyl Chloride
Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the corresponding acyl chloride, a reactive intermediate for subsequent amide coupling.
Synthesis of 3-Amino-N-(3-methoxybenzenesulfonyl)aniline
Sulfonylation of 3-Nitroaniline
3-Nitroaniline is reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 3-nitro-N-(3-methoxybenzenesulfonyl)aniline . The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
Amide Coupling Reaction
Coupling Methodology
The final step involves reacting 4-benzylpiperidine-1-carbonyl chloride with 3-amino-N-(3-methoxybenzenesulfonyl)aniline under Schotten-Baumann conditions or using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine).
Representative Procedure:
-
Reagents :
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4-Benzylpiperidine-1-carbonyl chloride (1.2 eq)
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3-Amino-N-(3-methoxybenzenesulfonyl)aniline (1.0 eq)
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HATU (1.5 eq), DIPEA (3.0 eq)
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Solvent: Anhydrous DMF or dichloromethane
-
-
Conditions :
-
Stir at room temperature for 12–16 hours under nitrogen.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).
-
Alternative Synthetic Routes
Direct Sulfonylation of Preformed Amide
An alternative approach involves first coupling 4-benzylpiperidine-1-carbonyl chloride with 3-nitroaniline, followed by nitro reduction and sulfonylation. This route minimizes side reactions during sulfonamide formation.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide formation | HATU, DIPEA, DMF, 24°C, 16h | 85 |
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6h | 92 |
| Sulfonylation | 3-Methoxybenzenesulfonyl chloride, Pyridine, 0°C→25°C | 78 |
Challenges and Optimization
Steric Hindrance
The bulkiness of the 4-benzylpiperidine moiety may slow amide coupling. Using elevated temperatures (40–50°C) or microwave-assisted synthesis can improve reaction kinetics.
Purification
Due to the polar nature of sulfonamides, reverse-phase chromatography (C18 column, acetonitrile/water) is often required for final purification.
Analytical Characterization
Q & A
Basic: What are the optimal synthetic routes for N-(3-(4-benzylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, and how can reaction yields and purity be maximized?
Answer:
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Coupling Reactions : Amide bond formation between 4-benzylpiperidine-1-carbonyl chloride and an aniline derivative under anhydrous conditions (e.g., THF, HBTU/Et3N as coupling agents) .
- Sulfonylation : Reacting the intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) to introduce the sulfonamide group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methylethyl ketone/hexane mixtures) to isolate high-purity products .
Critical Factors : Monitor reaction progress via TLC/HPLC, optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and control temperature (0–25°C) to minimize side reactions.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms structural integrity, with key signals for the benzylpiperidine (δ 2.5–3.5 ppm, piperidine protons), sulfonamide (δ 7.5–8.5 ppm, aromatic protons), and methoxy group (δ 3.8 ppm) .
- LCMS/HRMS : Verify molecular weight (e.g., m/z 505.1 [M+H]+) and purity (>95%) using reverse-phase C18 columns (MeCN/H2O mobile phase) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement; validate hydrogen bonding and π-π stacking interactions critical for biological activity .
Advanced: How does the compound’s structural conformation, determined via X-ray crystallography, influence its biological interactions?
Answer:
X-ray analysis reveals:
- Piperidine Ring Orientation : The 4-benzylpiperidine moiety adopts a chair conformation, positioning the benzyl group for hydrophobic interactions with protein pockets (e.g., tubulin or kinase targets) .
- Sulfonamide Geometry : The sulfonamide group forms hydrogen bonds with key residues (e.g., Lys/Arg in enzymes), enhancing binding affinity. Torsional angles between the phenyl rings affect steric compatibility with target sites .
Methodology : Use SHELXL for refinement; analyze bond lengths/angles to predict steric and electronic effects on activity .
Advanced: What in vitro models are appropriate for evaluating its antitumor efficacy, and how do results compare to analogs like E7010?
Answer:
- Cell Line Panels : Use the NCI-60 human cancer cell line screen to assess GI50 values. Compare results with COMPARE algorithm to identify mechanistic similarities to E7010 (a tubulin inhibitor) or E7070 (cell cycle disruptor) .
- Flow Cytometry : Evaluate cell cycle arrest (e.g., G2/M phase for antimitotic activity) and apoptosis (Annexin V/PI staining) .
- Tubulin Polymerization Assays : Quantify inhibition via turbidimetry (340 nm) to confirm microtubule-targeting mechanisms .
Key Finding : Unlike E7010, this compound may exhibit dual activity (cell cycle arrest + tubulin disruption), requiring transcriptomic profiling (microarrays) to resolve pathways .
Advanced: How can researchers resolve discrepancies in biological activity data across different cell lines?
Answer:
- Gene Expression Profiling : Use high-density oligonucleotide microarrays to identify differentially expressed genes (e.g., tubulin isoforms, apoptosis regulators) that correlate with sensitivity .
- Proteomic Analysis : Validate target engagement via Western blot (e.g., phosphorylated Akt/mTOR for survival pathways) .
- Statistical Modeling : Apply hierarchical clustering (COMPARE analysis) to group cell lines by response patterns and identify outliers due to genetic mutations (e.g., p53 status) .
Advanced: What are the implications of modifying the benzylpiperidine or sulfonamide moieties on pharmacokinetics and target selectivity?
Answer:
- Benzylpiperidine Modifications :
- Hydrophobicity : Introducing electron-withdrawing groups (e.g., -CF3) enhances blood-brain barrier penetration but may reduce solubility.
- Stereochemistry : Chiral centers (e.g., 3-methylpiperazine derivatives) improve selectivity for kinases vs. tubulin .
- Sulfonamide Adjustments :
- In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict ADMET properties and optimize logP (target ~3.5) .
Advanced: How can researchers validate the compound’s mechanism of action when conflicting data arise from phenotypic screens?
Answer:
- CRISPR Knockout Models : Silence putative targets (e.g., β-tubulin isotypes) in resistant cell lines to confirm on-target effects .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC directly measure binding affinity to purified proteins (e.g., tubulin) .
- Transcriptomic Meta-Analysis : Cross-reference gene expression signatures with known inhibitors (e.g., paclitaxel for microtubules) to identify overlapping pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
